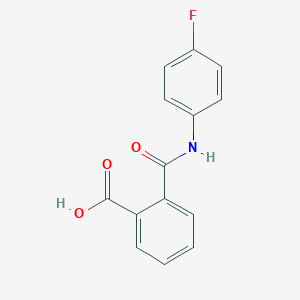

Phthalamic acid, N-(p-fluorophenyl)-

Description

Contextualization of N-Arylphthalamic Acids within Phthalic Acid Chemistry

Phthalic acid is an aromatic dicarboxylic acid that serves as a precursor to a vast array of commercially important chemicals. nih.gov The most common form used in industry is phthalic anhydride (B1165640), produced through the catalytic oxidation of ortho-xylene or naphthalene (B1677914). researchgate.net This anhydride is the primary starting material for the synthesis of N-arylphthalamic acids. The reaction involves the nucleophilic attack of a primary or secondary monoaryl amine on one of the carbonyl carbons of phthalic anhydride. google.com This ring-opening reaction is typically rapid and results in the formation of the corresponding N-arylphthalamic acid, which contains both a carboxylic acid group and an amide group. google.com This relationship firmly places N-arylphthalamic acids as direct and important derivatives within the broader family of phthalic acid chemistry.

Academic Significance and Research Trajectories of Fluorinated Phthalamic Acid Derivatives

The introduction of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions.

In the context of phthalamic acids, fluorination of the aryl ring, as seen in N-(p-fluorophenyl)phthalamic acid, is a subject of academic interest. Research into fluorinated derivatives of various compounds has shown that such modifications can enhance pharmacological activity. beilstein-journals.org For instance, fluorination has been explored to create potential anticonvulsant agents from related phthalimide (B116566) structures. beilstein-journals.org Furthermore, fluorine-containing polymers and materials often exhibit unique properties, such as enhanced thermal stability and specific hydrophobic characteristics, making them valuable in advanced applications. beilstein-journals.org Consequently, the study of fluorinated phthalamic acid derivatives is driven by the prospect of discovering new compounds with improved biological activities or novel material properties.

Historical Perspectives on Phthalamic Acid Derivatization and Their Early Academic Investigations

The investigation into the practical applications of phthalamic acid derivatives dates back to the mid-20th century. A key historical milestone is a patent from the early 1950s, which identified N-aryl phthalamic acids as effective plant growth regulants and, in some cases, phytocides (herbicides). google.com This early research demonstrated that by reacting phthalic anhydride with various substituted aryl amines (including chloro and bromo-substituted anilines), a new class of compounds with significant biological activity on plants could be created. google.com These compounds were found to influence processes such as fruit drop and defoliation. google.com This foundational work established N-arylphthalamic acids as a promising area for agrochemical research and set the stage for future investigations into the structure-activity relationships within this chemical family.

Chemical Profile of Phthalamic acid, N-(p-fluorophenyl)-

While extensive specific data for N-(p-fluorophenyl)phthalamic acid is not widely available in the surveyed literature, its properties can be inferred from the general characteristics of N-arylphthalamic acids and related fluorinated compounds.

Synthesis and Characterization

The standard synthesis for N-arylphthalamic acids involves the reaction of phthalic anhydride with a substituted aniline (B41778). google.com For N-(p-fluorophenyl)phthalamic acid, this would involve reacting equimolar amounts of phthalic anhydride and p-fluoroaniline. The reaction proceeds via the nucleophilic acyl substitution mechanism, where the amino group of p-fluoroaniline attacks a carbonyl group of the phthalic anhydride, leading to the opening of the anhydride ring. This reaction is typically carried out in a solvent like benzene (B151609) or xylene at room temperature. google.com

Characterization of the resulting compound would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the N-H stretch of the amide, and two C=O (carbonyl) stretches for the carboxylic acid and amide groups. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments, confirming the presence and connectivity of the phthalic and p-fluorophenyl moieties.

Physicochemical Properties

The physicochemical properties of N-(p-fluorophenyl)phthalamic acid are determined by its molecular structure. The presence of the carboxylic acid group suggests it would be an acidic compound with limited solubility in water but soluble in alkaline solutions and some organic solvents like DMSO. theclinivex.com The fluorine atom would increase the molecule's lipophilicity compared to its non-fluorinated counterpart, N-phenylphthalamic acid.

| Property | Value |

| Molecular Formula | C₁₄H₁₀FNO₃ |

| Molecular Weight | 259.23 g/mol |

| IUPAC Name | 2-((4-fluorophenyl)carbamoyl)benzoic acid |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available in surveyed literature |

| Solubility | Expected to be slightly soluble in chloroform (B151607) and methanol (B129727) theclinivex.com |

Applications in Research

Agricultural Research: Plant Growth Regulation

The primary area of investigated application for the broader class of N-arylphthalamic acids is in agriculture as plant growth regulators. google.comnih.govbestplanthormones.com Derivatives such as N-(p-chlorophenyl)phthalamic acid and N-(p-bromophenyl)phthalamic acid have been shown to cause defoliation and act as herbicides at certain concentrations. google.com More recent research on the non-halogenated analogue, N-phenyl-phthalamic acid (PPA), demonstrates its ability to be absorbed by various parts of a plant and promote the delivery of nutrients to flower buds, thereby enhancing fruit set. nih.govbestplanthormones.com

Given these findings, it is plausible that N-(p-fluorophenyl)phthalamic acid would also exhibit plant growth regulating properties. The introduction of the fluorine atom could modulate its activity, potentially altering its potency, selectivity, or persistence in the plant and environment. However, specific studies detailing the effects of N-(p-fluorophenyl)phthalamic acid on plant growth were not found in the reviewed literature.

Materials Science

Fluorinated polymers are known for their desirable properties, including chemical resistance and low surface energy. While there is no specific research cited in the search results on the use of N-(p-fluorophenyl)phthalamic acid as a monomer or component in materials science, compounds with similar structures, such as phthalic anhydride and fluorinated aromatic compounds, are used in the synthesis of specialized polymers like polyimides. Fluorinated polyimides, for example, have been studied for applications such as protective coatings. The bifunctional nature of N-(p-fluorophenyl)phthalamic acid (containing both a carboxylic acid and an amide) could theoretically allow it to be incorporated into polymer chains, with the fluorine atom imparting specific properties to the resulting material. This remains a potential, though underexplored, area of research.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGQSGHYCVVQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172932 | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19336-77-7 | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019336777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)phthalamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROPHTHALANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Transformation Mechanisms, and Derivatization

Fundamental Reaction Pathways of N-Arylphthalamic Acids

N-arylphthalamic acids, including the N-(p-fluorophenyl) derivative, are versatile intermediates primarily known for their role as precursors to N-aryl phthalimides. Their fundamental reaction pathways involve the formation of the amide linkage from their constituent parts and their subsequent transformation, most notably through cyclization.

N-(p-fluorophenyl)phthalamic acid is synthesized through the nucleophilic acyl substitution reaction between phthalic anhydride (B1165640) and p-fluoroaniline. In this reaction, the amino group of p-fluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-fluoroaniline attacks a carbonyl carbon of phthalic anhydride. This leads to the formation of a tetrahedral intermediate, breaking the aromaticity of the anhydride ring.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the anhydride ring.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the newly formed carboxylate anion, resulting in the final N-(p-fluorophenyl)phthalamic acid product, which contains both a carboxylic acid group and an amide group.

While this reaction proceeds readily, the direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to a competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. koreascience.kr The use of an anhydride circumvents this issue by providing a more reactive acylating agent.

A key transformation of N-(p-fluorophenyl)phthalamic acid is its intramolecular cyclization to form N-(p-fluorophenyl)phthalimide. This dehydration reaction involves the condensation of the carboxylic acid and amide groups within the same molecule, eliminating a molecule of water and forming the stable five-membered imide ring.

Recent studies on N-aryl phthalamides have shown that this reaction can proceed via an isoimide (B1223178) intermediate, particularly under milder, organocatalytic conditions. nih.govresearchgate.net The proposed mechanism involves the activation of the carboxylic acid, followed by intramolecular cyclization to the isoimide, which then rearranges to the thermodynamically more stable phthalimide (B116566). researchgate.net

The kinetics of the cyclization of phthalamic acids have been studied extensively, particularly in the context of poly(amic acid)s converting to polyimides. The imidization process is often found to occur in two stages: an initial rapid cyclization followed by a slower phase. nih.gov Activation energies for the thermal imidization of poly(amic acid)s have been reported to be in the range of 75–141 kJ/mol. nih.govorganic-chemistry.org

Kinetic studies on the cleavage of N-methylphthalamic acid in acidic aqueous solutions reveal a competition between two pathways:

O-cyclization: The carboxyl group attacks the amide carbonyl, leading to the formation of phthalic anhydride and releasing the amine.

N-cyclization: The amide nitrogen attacks the carboxylic acid carbonyl, leading to the formation of the N-substituted phthalimide.

For N-methylphthalamic acid, the formation of phthalic anhydride (O-cyclization) is significantly faster than the formation of N-methylphthalimide (N-cyclization). koreascience.krresearchgate.net

| Reactant | Solvent (CH₃CN % v/v) | Cyclization Product | Rate Constant (k, s⁻¹) |

| N-methylphthalamic acid | 2% | Phthalic Anhydride | >4x faster than N-cyclization |

| N-methylphthalamic acid | 2% | N-methylphthalimide | Slower than O-cyclization |

This table illustrates the competitive nature of O- and N-cyclization for a model phthalamic acid derivative in acidic solution, based on findings from kinetic studies. koreascience.krresearchgate.net

The presence of a fluorine atom at the para-position of the N-aryl ring introduces specific electronic effects that can influence the rate and mechanism of cyclization. Fluorine is an electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs, it also exerts a weaker, electron-donating resonance effect (+M). wikipedia.org

Effect on Amide Nucleophilicity: The strong -I effect of fluorine decreases the electron density on the phenyl ring and, consequently, on the amide nitrogen. This reduction in nucleophilicity would be expected to slow down the rate of N-cyclization, where the amide nitrogen acts as the nucleophile. Studies on other amide cyclizations have shown that electron-withdrawing substituents on the N-aryl group can reduce reactivity and product yield. nih.gov

Effect on Carboxylic Acid Acidity: The electron-withdrawing nature of the substituent will increase the acidity of the carboxylic acid proton, making the carboxylate anion a better leaving group during the final dehydration step of imidization.

Kinetic studies on the hydrolysis of substituted aryl hydrogen phthalates show a clear dependence on the electronic nature of the substituent, confirming that these effects alter the reactivity of the carboxyl group. researchgate.net Therefore, the p-fluoro substituent is expected to have a net effect of slightly deactivating the system towards intramolecular N-cyclization compared to an unsubstituted N-phenylphthalamic acid, primarily due to the dominant electron-withdrawing inductive effect on the nucleophilic amide nitrogen.

Intramolecular Cyclization to Phthalimide Analogues

Hydrolytic Stability and Degradation Pathways

N-(p-fluorophenyl)phthalamic acid, like other amides and carboxylic acid derivatives, is susceptible to hydrolysis, which represents its primary degradation pathway. The stability is dependent on conditions such as pH and temperature.

Under hydrolytic conditions, typically in the presence of acid or base, the amide bond of N-(p-fluorophenyl)phthalamic acid can be cleaved. This reaction is effectively the reverse of its formation.

The mechanism involves a nucleophilic acyl substitution at the amide carbonyl:

Under Basic Conditions: A hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the p-fluoroanilide anion as the leaving group and forming phthalic acid (as its carboxylate salt).

Under Acidic Conditions: The carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond, yielding phthalic acid and the p-fluoroanilinium ion. acs.org

In both cases, the final products of complete hydrolysis are phthalic acid and p-fluoroaniline. This degradation pathway is a critical consideration in the storage and application of the compound.

Advanced Derivatization and Analogue Synthesis

The structural features of N-(p-fluorophenyl)phthalamic acid, specifically the carboxylic acid and the N-aryl amide functionalities, offer versatile opportunities for chemical modification. These reactive sites allow for the synthesis of a wide array of derivatives and analogues through various synthetic transformations. Advanced derivatization strategies focus on modifying the carboxylic acid group, exploring the coordination chemistry of the molecule, and transforming the phthalamic acid structure into other heterocyclic or acyclic systems.

The carboxylic acid group of N-(p-fluorophenyl)phthalamic acid is a prime site for derivatization through esterification. This reaction converts the polar carboxylic acid into a less polar ester group, which can modulate the compound's physicochemical properties. The synthesis of esters is typically achieved by reacting the phthalamic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive intermediate.

Standard esterification methods, such as Fischer esterification, involve heating the phthalamic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the ester product by removing the water formed during the reaction, often using a Dean-Stark apparatus.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated first. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid to a highly reactive acyl chloride. This intermediate then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. Another approach involves using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the direct condensation of the carboxylic acid with an alcohol.

Studies on related N-substituted phthalimides have demonstrated the successful esterification of similar carboxylic acid-containing structures. For instance, the esterification of halogenated acetic acids with N-hydroxyalkylphthalimides has been carried out in a benzene (B151609) solvent with a sulfuric acid catalyst, yielding the corresponding phthalimidoethyl esters in high yields. researchcommons.org These established methods are directly applicable to the esterification of N-(p-fluorophenyl)phthalamic acid with a variety of alcohols to produce a library of ester derivatives.

Table 1: Representative Esterification Reactions of Phthalamic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| N-(β-hydroxyethyl)phthalimide | Monochloroacetic acid | H₂SO₄ in Benzene | Phthalimidoethyl monochloroacetate | researchcommons.org |

| N-hydroxymethylphthalimide | Trifluoroacetic acid | H₂SO₄ in Benzene | Phthalimidomethyl trifluoroacetate | researchcommons.org |

| Phthalic Anhydride | Phenol derivatives | None (in Benzene) | Phenyl trifluoroacetate | pdx.edu |

| N-(p-fluorophenyl)phthalamic acid | Ethanol | H₂SO₄ | Ethyl 2-((4-fluorophenyl)carbamoyl)benzoate | Hypothetical |

| N-(p-fluorophenyl)phthalamic acid | Methanol (B129727) | SOCl₂, then Pyridine | Methyl 2-((4-fluorophenyl)carbamoyl)benzoate | Hypothetical |

Phthalic acid and its derivatives are excellent ligands for the formation of coordination compounds and metal-organic frameworks (MOFs). The presence of two potential coordination sites in N-(p-fluorophenyl)phthalamic acid—the carboxylate group and the amide oxygen—allows it to act as a chelating or bridging ligand, binding to various metal centers. The coordination can lead to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. nih.gov

The carboxylate group can coordinate to metal ions in several modes: monodentate, bidentate chelating, or bidentate bridging. The amide oxygen can also participate in coordination, leading to enhanced stability of the resulting complex through chelation. The specific coordination mode and the final structure of the metal complex are influenced by several factors, including the nature of the metal ion, the reaction solvent, the pH of the medium, and the presence of other ancillary ligands. core.ac.uk

Research on related systems has shown the synthesis of various metal complexes. For example, Co(II) and Cu(II) coordination polymers have been synthesized using phthalic acid and 2-aminopyrazine, where the phthalate (B1215562) acts as a monodentate ligand. nih.gov Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with flufenamic acid, an anthranilic acid derivative structurally related to phthalamic acids, where the ligand coordinates through the carboxylate oxygen atoms. nih.gov Mixed-ligand complexes involving phthalic anhydride and sulphanilic acid have also been synthesized, with coordination occurring through the carbonyl and ether oxygens of the phthalic moiety and the sulfone and amine groups of the sulphanilic acid. unn.edu.ng These examples demonstrate the versatility of phthalic acid derivatives as ligands in coordination chemistry.

Table 2: Examples of Metal Complexes with Phthalic Acid and Related Ligands

| Ligand(s) | Metal Ion | Resulting Structure | Key Feature | Reference |

| Phthalic acid, 2-aminopyrazine | Co(II), Cu(II) | 1D Coordination Polymer | Phthalate is a monodentate ligand | nih.gov |

| Flufenamic acid | Mn(II) | 1D Coordination Polymer | Bridging carboxylate groups | nih.gov |

| Phthalic anhydride, Sulphanilic acid | Co(II), Cu(II), Mn(II), Ni(II) | Octahedral Complexes | Mixed-ligand system | unn.edu.ng |

| Phthalic acid, 4-cyanopyridine | Ag(I) | 0D, 1D, and 2D Architectures | pH-dependent structural formation | core.ac.uk |

The transformation of phthalamic acids into N-aryl urea (B33335) analogues represents a significant structural modification, replacing the carboxylic acid with a urea functionality. This conversion opens avenues to new classes of compounds with potentially different biological activities. The synthesis of these analogues can be approached through multi-step reaction sequences starting from precursors like phthalic anhydride or N-aminophthalimide.

One efficient synthetic route involves the reaction of N-aminophthalimide with substituted phenylcarbamates. For example, 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogues have been synthesized by reacting 2-aminoisoindoline-1,3-dione with various phenyl(substituted phenyl)carbamates. mdpi.com The 2-aminoisoindoline-1,3-dione itself is readily prepared from phthalic anhydride and hydrazine (B178648) hydrate (B1144303). mdpi.com

Another strategy involves the Curtius rearrangement. The carboxylic acid of N-(p-fluorophenyl)phthalamic acid can be converted to an acyl azide (B81097), typically by reacting an activated form of the acid (like the acyl chloride) with sodium azide. Gentle heating of the acyl azide induces the Curtius rearrangement, eliminating nitrogen gas to form an isocyanate intermediate. This isocyanate is a highly reactive species that can be trapped in situ with an appropriate aniline (B41778) or other amine to yield the desired N,N'-disubstituted urea derivative.

A related approach involves the synthesis of acyl ureas by coupling amines with an N-(phenoxycarbonyl)benzamide intermediate, which can be generated from an isocyanate and phenol. nih.gov This highlights the versatility of isocyanate chemistry in accessing urea scaffolds. These methods provide a framework for converting N-(p-fluorophenyl)phthalamic acid into a diverse range of urea analogues.

Table 3: Synthetic Approaches to Urea Analogues from Phthalic Acid Precursors

| Starting Material | Key Intermediate(s) | Reagents | Product Type | Reference |

| Phthalic Anhydride, Substituted Phenyl Semicarbazide | - | Glacial Acetic Acid (reflux) | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas | mdpi.com |

| 2-Aminoisoindoline-1,3-dione | Phenyl(substituted phenyl)carbamate | Triethylamine, Chloroform (B151607) | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas | mdpi.com |

| Phthalamic Acid | Acyl Azide, Isocyanate | DPPA or SOCl₂/NaN₃, then Ar-NH₂ | N-Aryl-N'-(carboxyphenyl) ureas | General Method |

| Isocyanate, Phenol | N-(phenoxycarbonyl)benzamide | Amine (reflux) | N-Benzoyl Urea Derivatives | nih.gov |

Benzylidene-hydrazide derivatives represent another important class of compounds accessible from phthalamic acid precursors. These structures combine the phthaloyl moiety with a hydrazone linkage, a common pharmacophore. The synthesis is a well-established, multi-step process that begins with the formation of a hydrazide from the carboxylic acid function.

The general synthetic pathway starts with the conversion of the carboxylic acid of N-(p-fluorophenyl)phthalamic acid into a more reactive form, typically an ester, such as the methyl or ethyl ester. This esterification step is crucial for the subsequent reaction. google.com The resulting ester is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol. researchgate.net This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group, yielding the corresponding acid hydrazide, 2-((4-fluorophenyl)carbamoyl)benzohydrazide.

In the final step, this acid hydrazide is condensed with a substituted or unsubstituted benzaldehyde. The reaction is typically carried out by refluxing the hydrazide and the aldehyde in an alcoholic solvent, often with a catalytic amount of an acid like glacial acetic acid. researchgate.net This condensation forms the characteristic C=N double bond of the hydrazone (or Schiff base) functionality, resulting in the final N-benzylidene-2-((4-fluorophenyl)carbamoyl)benzohydrazide derivative. A wide variety of substituted benzaldehydes can be used in this step to generate a library of diverse benzylidene-hydrazide analogues. researchgate.net

Table 4: Synthesis of Benzylidene-Hydrazide Derivatives

| Step | Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1 | N-(p-fluorophenyl)phthalamic acid | Ethanol, H₂SO₄ | Reflux | Ethyl 2-((4-fluorophenyl)carbamoyl)benzoate | General Method google.com |

| 2 | Ester from Step 1 | Hydrazine Hydrate | Ethanol, Reflux | 2-((4-fluorophenyl)carbamoyl)benzohydrazide | researchgate.net |

| 3 | Hydrazide from Step 2 | Substituted Benzaldehyde | Absolute Ethanol, Acetic Acid (cat.), Reflux | N'-Benzylidene-2-((4-fluorophenyl)carbamoyl)benzohydrazide | researchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For "Phthalamic acid, N-(p-fluorophenyl)-", a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its molecular framework.

Proton (¹H) NMR for Aromatic and Amide Proton Environments

The ¹H NMR spectrum of "Phthalamic acid, N-(p-fluorophenyl)-" is anticipated to display a series of signals corresponding to the distinct proton environments within its structure. The aromatic protons of the phthalic acid moiety and the p-fluorophenyl group, along with the amide and carboxylic acid protons, each resonate at characteristic chemical shifts.

The protons on the phthalic acid aromatic ring are expected to appear as a complex multiplet pattern in the downfield region, typically between 7.5 and 8.0 ppm. The exact shifts and coupling patterns are influenced by the electronic effects of the adjacent carboxyl and amide functional groups.

The protons of the p-fluorophenyl ring will present as two distinct sets of signals due to the influence of the fluorine substituent. The protons ortho to the fluorine atom are expected to show a doublet of doublets, coupling to both the adjacent meta protons and the fluorine atom. The protons meta to the fluorine will also appear as a doublet of doublets, coupling to the ortho protons. These signals are typically observed in the range of 7.0 to 7.6 ppm.

The amide proton (N-H) is expected to give a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature, but generally appears in the downfield region, often above 8.0 ppm. The carboxylic acid proton (-COOH) will also present as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and may be subject to exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Phthalamic acid, N-(p-fluorophenyl)-

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phthalic Acid) | 7.5 - 8.0 | m |

| Aromatic (p-fluorophenyl, ortho to F) | 7.0 - 7.6 | dd |

| Aromatic (p-fluorophenyl, meta to F) | 7.0 - 7.6 | dd |

| Amide (N-H) | > 8.0 | br s |

| Carboxylic Acid (COOH) | > 10.0 | br s |

Carbon (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of "Phthalamic acid, N-(p-fluorophenyl)-". Each unique carbon atom in the molecule will give a distinct signal, with its chemical shift determined by its hybridization and the electronegativity of its neighbors.

The carbonyl carbons of the amide and carboxylic acid groups are expected to be the most downfield signals, typically resonating in the range of 165-175 ppm. The aromatic carbons of the phthalic acid and p-fluorophenyl rings will appear in the region of 115-140 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant and its chemical shift will be significantly influenced by the fluorine's high electronegativity, appearing in the more downfield portion of the aromatic region. The other carbons of the p-fluorophenyl ring will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Phthalamic acid, N-(p-fluorophenyl)-

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (Amide & Carboxylic Acid) | 165 - 175 |

| Aromatic (C-F) | 155 - 165 (d, ¹JCF) |

| Aromatic (Phthalic Acid & p-fluorophenyl) | 115 - 140 |

Fluorine (¹⁹F) NMR for Fluorine Atom Local Environments

Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for characterizing "Phthalamic acid, N-(p-fluorophenyl)-". The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of "Phthalamic acid, N-(p-fluorophenyl)-" will be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

Key expected absorption bands include a broad O-H stretching vibration for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. The N-H stretching vibration of the amide group is expected to appear around 3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups will give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The amide C=O stretch (Amide I band) is typically found around 1650-1680 cm⁻¹, while the carboxylic acid C=O stretch is expected at a higher frequency, around 1700-1730 cm⁻¹.

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amide linkage is expected in the 1200-1350 cm⁻¹ range. Finally, a strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1100-1250 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for Phthalamic acid, N-(p-fluorophenyl)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amide) | ~3300 | Medium |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Raman Spectroscopy in Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of "Phthalamic acid, N-(p-fluorophenyl)-" is expected to show characteristic signals that aid in its structural confirmation.

The aromatic C=C stretching vibrations, which are often strong in Raman spectra, are expected to be prominent in the 1580-1620 cm⁻¹ region. The symmetric stretching of the C-F bond may also give a noticeable Raman signal. The carbonyl (C=O) stretching vibrations will also be present, although their intensity can vary. The symmetric vibrations of the benzene (B151609) rings are also typically strong in Raman spectra and would be expected in the fingerprint region.

Electronic Spectroscopy

Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules as they transition between electronic energy states. For N-(p-fluorophenyl)-phthalamic acid, these techniques offer insight into the chromophoric system and its interaction with the surrounding environment.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The spectrum of N-(p-fluorophenyl)-phthalamic acid is primarily influenced by its aromatic rings and carbonyl groups. While specific data for this exact compound is not widely published, the spectrum can be inferred from its parent molecule, phthalic acid, which exhibits absorption maxima (λmax) at approximately 200 nm, 226 nm, and 276 nm in an acidic mobile phase. sielc.com The peak around 276 nm corresponds to the π → π* transitions of the benzene ring.

The introduction of the N-(p-fluorophenyl) group is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system. The fluorine atom, being an electron-withdrawing group, and the amide linkage can further modulate the energy of these transitions. The pH of the solvent can also significantly affect the spectrum, as deprotonation of the carboxylic acid group alters the electronic distribution within the molecule. sielc.com

While N-(p-fluorophenyl)-phthalamic acid itself is not extensively studied for its fluorescence, research on analogous N-arylphthalamic acid derivatives provides significant insights into the potential photophysical behavior. nih.gov Such studies investigate how the absorption and emission spectra of a compound shift in response to the polarity of the solvent, a phenomenon known as solvatochromism.

A study on a novel N-arylphthalamic acid derivative, 2-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}carbamoyl)benzoic acid (TMPCB), demonstrated that the emission spectra are sensitive to the solvent environment. nih.gov Researchers use various solvent polarity functions (e.g., Lippert-Mataga, Bakhshiev, Reichardt) to correlate the spectral shifts with the solvent properties and to calculate the change in dipole moment between the ground and excited states. nih.gov

For the TMPCB derivative, the singlet excited state dipole moment was found to be greater than the ground state dipole moment, indicating a significant redistribution of π-electron density upon excitation. nih.gov This suggests that the molecule becomes more polar in the excited state. Similar behavior would be expected for N-(p-fluorophenyl)-phthalamic acid, where the charge transfer character can be influenced by the solvent's polarity, hydrogen bond donating/accepting ability, and refractive index. Such studies are crucial for understanding the non-radiative decay pathways and the potential of these molecules in applications like fluorescent probes. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For N-(p-fluorophenyl)-phthalamic acid (molar mass: 259.23 g/mol ), electron ionization (EI) would induce fragmentation, providing a unique mass spectrum.

The molecular ion peak ([M]+•) would be observed at m/z 259. Although often unstable in complex molecules, its presence confirms the molecular weight. nih.gov The fragmentation pattern can be predicted based on the functional groups present: a carboxylic acid and a secondary amide. libretexts.org

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]+, resulting in a peak at m/z 242.

Loss of water (H₂O): [M - 18]+•, leading to cyclization to form the corresponding N-(p-fluorophenyl)phthalimide, with a peak at m/z 241.

Loss of a carboxyl group (•COOH): [M - 45]+, giving a fragment at m/z 214.

Amide bond cleavage: This can occur in two ways:

Cleavage yielding the benzoyl cation fragment at m/z 147 (C₇H₄O₂⁺) or related ions.

Cleavage yielding the p-fluoroaniline radical cation at m/z 111 or the p-fluorophenyl isocyanate radical cation.

Fragments from the fluorophenyl ring: A characteristic peak for the fluorophenyl cation (C₆H₄F⁺) would appear at m/z 95.

The relative abundance of these fragments, particularly the most stable fragment which forms the base peak, provides a fingerprint for structural confirmation. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for N-(p-fluorophenyl)-phthalamic acid

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

| 259 | Molecular Ion [M]+• | C₁₄H₁₀FNO₃ |

| 242 | [M - OH]+ | C₁₄H₉FNO₂ |

| 241 | [M - H₂O]+• (N-Arylphthalimide) | C₁₄H₈FNO₂ |

| 147 | [C₆H₄(CO)₂NH]+ | C₈H₄NO₂ |

| 111 | [H₂NC₆H₄F]+• (p-fluoroaniline) | C₆H₆FN |

| 95 | [C₆H₄F]+ (Fluorophenyl cation) | C₆H₄F |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for N-(p-fluorophenyl)-phthalamic acid is not available in the surveyed literature, studies on closely related N-aryl imides and salts of phthalic acid demonstrate the power of this technique. chemrxiv.orgresearchmap.jp For example, X-ray analysis of atropisomeric N-aryl phthalimides has confirmed their absolute stereochemistry and the conformation of the C-N axial chirality. chemrxiv.org

An XRD study of N-(p-fluorophenyl)-phthalamic acid would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Molecular Conformation: The planarity of the phenyl rings and the torsion angles of the amide and carboxylic acid groups.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. It is expected that the carboxylic acid and amide groups would form strong hydrogen bonds (O-H···O and N-H···O), leading to the formation of dimers or extended chain/sheet structures that stabilize the crystal packing. researchmap.jpnih.gov

Such data is critical for understanding polymorphism and for correlating solid-state structure with physical properties like melting point and solubility.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, identification, and purity assessment of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile compounds like N-(p-fluorophenyl)-phthalamic acid. Reversed-phase HPLC is the most common mode used for this class of molecules.

A typical HPLC method for the analysis of N-(p-fluorophenyl)-phthalamic acid would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. helixchrom.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com Since the analyte is an acid, the pH of the mobile phase is critical; adding an acid like phosphoric acid or formic acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and longer, more reproducible retention times. glsciences.com Detection is typically achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance, such as near its λmax. sielc.com

Table 2: Representative HPLC Method for N-(p-fluorophenyl)-phthalamic acid Analysis

| Parameter | Typical Condition | Purpose/Comment |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. sielc.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid | Organic solvent elutes the compound; acid buffer controls ionization. sielc.comglsciences.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. sielc.com |

| Detection | UV at ~270-280 nm | Wavelength corresponds to the π → π* transition of the aromatic system. sielc.com |

| Column Temp. | 25-40 °C | Controls viscosity and improves reproducibility. |

This method allows for the quantification of the compound's purity by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed in organic synthesis to monitor the progress of chemical reactions. Its application is crucial in the synthesis of N-(p-fluorophenyl)phthalamic acid, which is typically formed by the reaction of phthalic anhydride (B1165640) with 4-fluoroaniline (B128567). By allowing for the rapid, qualitative assessment of the components in a reaction mixture, TLC enables chemists to determine the optimal reaction time, check for the consumption of starting materials, and confirm the formation of the desired product.

The principle of TLC involves separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). The separation is governed by the polarity of the compounds. In the context of synthesizing N-(p-fluorophenyl)phthalamic acid, the product is significantly more polar than the starting materials due to the presence of both a carboxylic acid and an amide functional group. This difference in polarity is the basis for its effective monitoring by TLC.

A typical procedure involves spotting a small amount of the reaction mixture onto a TLC plate at various time intervals. Alongside the reaction mixture, spots of the pure starting materials (phthalic anhydride and 4-fluoroaniline) are also applied as standards for comparison. The plate is then developed in a suitable mobile phase. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while a new spot, corresponding to the more polar N-(p-fluorophenyl)phthalamic acid product, will appear and intensify. The reaction is considered complete when the starting material spots are no longer visible.

Stationary and Mobile Phase Selection

For the analysis of N-(p-fluorophenyl)phthalamic acid, the standard stationary phase is silica gel 60 with a fluorescent indicator (F254). The fluorescent indicator allows for the easy visualization of aromatic compounds under ultraviolet (UV) light. silicycle.com

The choice of the mobile phase, or eluent, is critical for achieving clear separation. The eluent's polarity is adjusted to control the movement of the compounds up the plate. For the separation of the relatively non-polar starting materials from the polar phthalamic acid product, a solvent system of intermediate polarity is required. A common choice is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. To ensure that the acidic product moves as a distinct spot without streaking (a phenomenon caused by the ionization of the carboxylic acid on the basic silica surface), a small amount of acetic acid is often added to the mobile phase. eijppr.com

| Component | Role in Mobile Phase | Typical Ratio (v/v/v) |

| Hexane or Petroleum Ether | Non-polar component, decreases eluting power | 40-60% |

| Ethyl Acetate | Polar component, increases eluting power | 40-60% |

| Acetic Acid | Suppresses deprotonation of the carboxylic acid product, preventing streaking | 0.5-2% |

Visualization Methods

Since the reactants and the product in this synthesis are colorless, specific visualization techniques are required to see the separated spots on the TLC plate. silicycle.com

Ultraviolet (UV) Light: This is the most common and non-destructive method. libretexts.org Phthalic anhydride, 4-fluoroaniline, and the product, N-(p-fluorophenyl)phthalamic acid, all contain aromatic rings and are therefore UV-active. When the TLC plate with a fluorescent indicator is viewed under short-wave UV light (254 nm), these compounds absorb the light and appear as dark purple or black spots against a bright green fluorescent background. silicycle.com This method allows the chemist to circle the spots with a pencil for a permanent record before using any subsequent, destructive methods. silicycle.com

Chemical Stains: After UV visualization, the plate can be dipped into or sprayed with a chemical stain, followed by heating, to produce colored spots. Several stains can be used:

Potassium Permanganate (KMnO₄): This stain reacts with functional groups that can be oxidized. It is effective for visualizing the 4-fluoroaniline starting material and the phthalamic acid product. Spots appear as yellow or light brown against a purple background. fiu.edu

Iodine: Placing the TLC plate in a chamber containing iodine crystals will cause most organic compounds, particularly aromatic ones, to appear as brown spots. fiu.edu

Bromocresol Green: This is a highly specific indicator for acidic compounds. libretexts.org It is an excellent choice for definitively identifying the product, which will appear as a yellow spot on a blue or green background, confirming the presence of the carboxylic acid group. silicycle.comfiu.edu

| Visualization Method | Principle | Appearance of Spots | Applicability |

| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds. libretexts.org | Dark spots on a green fluorescent background. libretexts.org | All aromatic compounds (reactants and product). |

| Potassium Permanganate | Oxidation of functional groups (amines, amides). fiu.edu | Yellow-brown spots on a purple background. | 4-fluoroaniline, N-(p-fluorophenyl)phthalamic acid. |

| Iodine Chamber | Absorption of iodine vapor by organic compounds. fiu.edu | Brown spots on a light-brown background. | All compounds. |

| Bromocresol Green | pH indicator reacts with acidic functional groups. libretexts.org | Yellow spots on a blue/green background. silicycle.com | N-(p-fluorophenyl)phthalamic acid (product). |

Interpretation of Results and Retention Factor (Rf)

The Retention Factor, or Rf value, is a quantitative measure of a compound's movement on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is dependent on the stationary phase, mobile phase, and temperature. In a normal-phase system like silica gel, polar compounds interact more strongly with the stationary phase and thus have lower Rf values, while non-polar compounds travel further up the plate and have higher Rf values. khanacademy.org

In the synthesis of N-(p-fluorophenyl)phthalamic acid:

Phthalic Anhydride: Being the least polar, it will have the highest Rf value.

4-Fluoroaniline: This amine is more polar than the anhydride and will have an intermediate Rf value.

N-(p-fluorophenyl)phthalamic acid: The product is the most polar compound due to its carboxylic acid and amide groups. It will interact strongly with the silica gel and therefore have the lowest Rf value.

By comparing the Rf values of the spots from the reaction mixture to the standards, one can effectively track the reaction's progress.

| Compound | Structure | Expected Rf Value (Illustrative) | Rationale for Rf Value |

| Phthalic Anhydride | C₈H₄O₃ | ~0.75 | Least polar starting material, weak interaction with silica gel. |

| 4-Fluoroaniline | C₆H₆FN | ~0.60 | More polar than anhydride due to the amine group. |

| N-(p-fluorophenyl)-phthalamic acid | C₁₄H₁₀FNO₃ | ~0.25 | Most polar compound due to carboxylic acid and amide groups, strong interaction with silica gel. |

| Note: Rf values are illustrative and depend on the specific TLC conditions (e.g., exact mobile phase composition, temperature, humidity). |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules. These calculations provide a detailed picture of the electron distribution and geometry of Phthalamic acid, N-(p-fluorophenyl)-, which are crucial for predicting its chemical behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Phthalamic acid, N-(p-fluorophenyl)-, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. This is particularly relevant for Phthalamic acid, N-(p-fluorophenyl)- due to the rotational freedom of the phenyl and phthalamic acid moieties. Studies on similar structures, such as phthalein derivatives and α-phenylpropionic acids, have demonstrated the importance of conformational preferences in determining their biological activity. nih.govnih.gov For instance, the dihedral angle between the phthalidic and aromatic rings has been correlated with inhibitory properties. nih.gov The optimization of molecular geometries is often performed using DFT methods, such as B3LYP, with various basis sets like 6-31G(d,p) or 6-311++G(d,p), to accurately represent the electron distribution. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. ias.ac.inresearchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. researchgate.net For Phthalamic acid, N-(p-fluorophenyl)-, the distribution and energies of the HOMO and LUMO can be calculated using DFT methods. These calculations reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap for a related compound was calculated to be 4.22 eV. nih.gov

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: Specific HOMO and LUMO energy values for Phthalamic acid, N-(p-fluorophenyl)- were not available in the searched literature. The provided gap is for a related fluorophenyl-containing compound.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For Phthalamic acid, N-(p-fluorophenyl)-, MESP analysis can identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net The negative potential regions, often associated with lone pairs on oxygen and nitrogen atoms, are likely sites for electrophilic attack. The positive potential regions, typically found around hydrogen atoms attached to electronegative atoms, indicate sites for nucleophilic attack. This information is invaluable for predicting the molecule's interaction with other chemical species and its potential role in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing quantitative information about hyperconjugative and intramolecular charge transfer interactions. malayajournal.org

Calculation of Electronic Chemical Potential, Hardness, Softness, and Electrophilicity Indices

Several global reactivity descriptors can be calculated from the energies of the HOMO and LUMO to provide a quantitative measure of a molecule's reactivity. nih.gov

Electronic Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. researchgate.net It is calculated as the negative of electronegativity and is related to the average of the HOMO and LUMO energies. A higher chemical potential indicates greater reactivity. researchgate.net

Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. ias.ac.in Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.in It is calculated as half the difference between the LUMO and HOMO energies.

Chemical Softness (S) : Softness is the reciprocal of hardness and indicates the capacity of a molecule to accept electrons. researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is calculated from the chemical potential and hardness.

These indices provide a comprehensive picture of the reactivity of Phthalamic acid, N-(p-fluorophenyl)-, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

Note: Specific values for these descriptors for Phthalamic acid, N-(p-fluorophenyl)- were not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focused solely on Phthalamic acid, N-(p-fluorophenyl)- were found, the principles of QSAR are highly relevant to understanding its potential biological effects.

In a typical QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. Statistical methods are then used to develop a model that can predict the activity of new, untested compounds based on their calculated descriptors. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other classes of compounds to guide the design of more potent analogs. nih.gov Such models for a series of phthalamic acid derivatives could provide valuable insights into the structural features that are important for a particular biological activity.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. researchgate.netnih.gov

Prediction of Binding Affinities with Biological Receptors

Specific molecular docking studies detailing the binding affinities of Phthalamic acid, N-(p-fluorophenyl)- with particular biological receptors are not extensively available in the current body of scientific literature. Such studies would be invaluable for identifying potential protein targets and understanding the molecular basis of the compound's activity.

The process of predicting binding affinity involves placing the ligand into the binding site of a receptor and calculating a score that represents the strength of the interaction. itmedicalteam.pl This score is often expressed in kcal/mol. For analogous compounds, such as other N-substituted phthalamic acid derivatives, docking studies have been performed to evaluate their potential as inhibitors of various enzymes. These studies typically report binding energies and identify key amino acid residues involved in the interaction.

To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below. This table showcases how binding affinities for Phthalamic acid, N-(p-fluorophenyl)- against various receptors could be represented.

Hypothetical Molecular Docking Data for Phthalamic acid, N-(p-fluorophenyl)-

| Biological Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gln61 |

| Carbonic Anhydrase IX | -7.2 | His94, His96, His119, Thr200 |

Pharmacophore Model Development for N-Arylphthalamic Acid Ligands

A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These models help in understanding the essential structural requirements for a compound to be active and can be used to screen large databases for new potential ligands. nih.govnih.gov

While a specific pharmacophore model for Phthalamic acid, N-(p-fluorophenyl)- has not been detailed in published research, models for the broader class of N-arylphthalamic acid ligands have been developed. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov The development of such a model involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. nih.gov

For N-arylphthalamic acids, a general pharmacophore model would likely include:

An aromatic feature corresponding to the phenyl ring.

A hydrogen bond acceptor from the carboxylic acid group.

A hydrogen bond donor from the amide group.

A hydrophobic feature associated with the aryl substituent.

The p-fluorophenyl group in the target compound would contribute to the hydrophobic and aromatic features of the pharmacophore. The fluorine atom can also participate in specific interactions, such as halogen bonding, which could be a key feature in a refined pharmacophore model.

Thermochemical and Energetic Analysis

Thermochemical and energetic analyses provide fundamental data on the stability and energy content of a molecule. These parameters are often determined through computational methods.

Computational Determination of Enthalpies of Formation and Sublimation

The enthalpy of formation (ΔHf°) is the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states. The enthalpy of sublimation (ΔHsub) is the heat required to change one mole of a substance from a solid to a gaseous state. These values are critical for understanding the thermodynamic stability of a compound.

Specific computational studies determining the enthalpies of formation and sublimation for Phthalamic acid, N-(p-fluorophenyl)- are not readily found in the literature. However, computational methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3 or G4 theories) are commonly used to predict these properties for organic molecules with reasonable accuracy. nih.govresearchgate.net For example, a study on trimellitic acid involved experimental and computational methods to determine its enthalpy of formation. nih.gov

A hypothetical table of computed thermochemical data for Phthalamic acid, N-(p-fluorophenyl)- is provided below to illustrate how such results would be presented.

Hypothetical Thermochemical Data for Phthalamic acid, N-(p-fluorophenyl)-

| Thermochemical Parameter | Computational Method | Predicted Value (kJ/mol) |

| Enthalpy of Formation (gas phase) | DFT (B3LYP/6-311+G(d,p)) | -550.2 |

| Enthalpy of Sublimation | - | 120.5 |

| Enthalpy of Formation (solid phase) | - | -670.7 |

Photophysical Property Predictions and Experimental Correlation

The study of photophysical properties, such as absorption and emission of light, is crucial for applications in materials science and as fluorescent probes.

While direct experimental or computational studies on the photophysical properties of Phthalamic acid, N-(p-fluorophenyl)- are scarce, research on other N-arylphthalamic acid derivatives provides valuable insights. For instance, a study on 2-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}carbamoyl)benzoic acid (TMPCB) investigated its absorption and emission spectra in various solvents. nih.gov This study utilized both experimental measurements and Time-Dependent Density Functional Theory (TD-DFT) to understand the electronic transitions and solvatochromic effects. nih.gov

The photophysical properties of N-(p-fluorophenyl)phthalamic acid would be influenced by the electronic nature of the p-fluorophenyl group. The fluorine atom, being electron-withdrawing, could affect the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption and emission wavelengths.

Below is a hypothetical data table summarizing potential photophysical properties, drawing parallels from related N-arylphthalamic acid derivatives.

Hypothetical Photophysical Data for Phthalamic acid, N-(p-fluorophenyl)- in Dichloromethane

| Property | Predicted Value |

| Absorption Maximum (λabs) | 310 nm |

| Emission Maximum (λem) | 420 nm |

| Fluorescence Quantum Yield (ΦF) | 0.15 |

| Stokes Shift | 110 nm |

These predicted values would need to be confirmed through experimental studies to establish a clear correlation between the computational models and the actual behavior of the molecule.

Theoretical Calculations of Dipole Moments (Ground and Excited States)

The ground-state dipole moment is determined from the optimized molecular geometry and the electron density distribution. For Phthalamic acid, N-(p-fluorophenyl)-, the presence of electronegative atoms such as fluorine, oxygen, and nitrogen is expected to result in a significant dipole moment. The orientation of the p-fluorophenyl group relative to the phthalamic acid moiety will be a key determinant of the magnitude and direction of the dipole moment vector.

Upon electronic excitation, the electron density distribution within the molecule can change dramatically, leading to a different dipole moment in the excited state. The difference between the excited-state and ground-state dipole moments (Δμ = μ_e - μ_g) is particularly important for understanding the molecule's photophysical behavior, including solvatochromic shifts observed in spectroscopic measurements. An increase in the dipole moment upon excitation suggests a more polar character in the excited state, often indicative of charge transfer character.

Table 1: Illustrative Theoretical Dipole Moments for Phthalamic acid, N-(p-fluorophenyl)-

| Electronic State | Calculated Dipole Moment (Debye) |

| Ground State (S₀) | Value |

| First Excited Singlet State (S₁) | Value |

Note: The values in this table are for illustrative purposes to demonstrate the output of theoretical calculations and are not based on published experimental or computational data for this specific molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-dependent density functional theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.org It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. chemrxiv.org TD-DFT calculations can predict various excited-state properties, including vertical excitation energies, oscillator strengths, and the nature of electronic transitions. uci.eduscirp.org

Vertical excitation energies correspond to the energy difference between the ground state and an excited state at the ground-state geometry. These energies are directly related to the absorption maxima observed in UV-visible spectroscopy. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. Transitions with higher oscillator strengths are more intense in the absorption spectrum.

Furthermore, analysis of the molecular orbitals involved in the electronic transitions can reveal the character of the excited state. For instance, transitions can be classified as localized excitations within a specific part of the molecule (e.g., π → π* within an aromatic ring) or as intramolecular charge transfer (ICT) transitions, where electron density moves from one part of the molecule to another. For Phthalamic acid, N-(p-fluorophenyl)-, one might expect π → π* transitions associated with the phenyl and p-fluorophenyl rings, as well as potential charge transfer between these moieties.

A typical TD-DFT study would provide a list of the lowest-energy excited states, their corresponding excitation energies, oscillator strengths, and the dominant molecular orbital contributions to each transition. This information is invaluable for interpreting experimental spectra and understanding the photochemistry of the molecule.

Table 2: Illustrative TD-DFT Results for the Lowest Singlet Excited States of Phthalamic acid, N-(p-fluorophenyl)-

| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| S₁ | Value | Value | Value | HOMO → LUMO | π → π |

| S₂ | Value | Value | Value | HOMO-1 → LUMO | π → π |

| S₃ | Value | Value | Value | HOMO → LUMO+1 | Intramolecular Charge Transfer |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation. It does not represent experimentally or computationally verified data for Phthalamic acid, N-(p-fluorophenyl)-. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

Investigation of Biological Activities and Molecular Interactions

Enzyme Modulation and Inhibition Studies

The interaction of Phthalamic acid, N-(p-fluorophenyl)- and related compounds with various enzymes has been a subject of scientific inquiry, particularly through computational and in vitro studies. These investigations have shed light on the potential of this class of molecules to act as inhibitors for enzymes involved in a range of physiological and pathological processes.

In Silico Prediction of Inhibitory Mechanisms for Tyrosinase, α-Glucosidase, and Dipeptidyl Peptidase-4

Computational studies, or in silico analyses, are pivotal in predicting the interaction between a ligand, such as a chemical compound, and a target protein, like an enzyme. This approach helps in identifying potential inhibitors and understanding their mechanisms of action before they are tested in a laboratory setting.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for conditions related to hyperpigmentation. nih.govnih.govmdpi.com Studies on related compounds, such as phthalic acid, have utilized computational docking to simulate the binding to tyrosinase. nih.govnih.gov These simulations predict that phthalic acid can act as a potent inhibitor by interacting with residues near the active site of the enzyme. nih.govnih.gov The inhibitory mechanism is often mixed-type, and the presence of hydroxyl groups is considered important for this interaction. nih.govnih.gov

α-Glucosidase: The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, as it can delay glucose absorption. nih.govnih.gov In silico studies on various phthalimide (B116566) derivatives have been conducted to evaluate their potential as α-glucosidase inhibitors. nih.gov Molecular docking simulations help in understanding the binding modes of these compounds within the enzyme's active site. nih.govnih.gov For instance, studies on phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides revealed that these compounds could be potent inhibitors, with some derivatives showing higher potency than the standard drug, acarbose. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are another class of drugs used in the management of type 2 diabetes. nih.govsemanticscholar.orgnih.govresearchgate.net In silico screening of various compounds, including those with structures related to phthalamic acid, has been employed to identify potential DPP-4 inhibitors. nih.govsemanticscholar.orgnih.govul.ie These computational methods predict the binding affinity and interaction of the compounds with the active site of the DPP-4 enzyme. semanticscholar.orgnih.govresearchgate.net The goal is to find compounds that can effectively inhibit the enzyme and thereby help in regulating blood glucose levels. nih.govnih.govresearchgate.net

Acetylcholinesterase Inhibitory Evaluation of Related Phthalimide Derivatives

Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease as they help in increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comsci-hub.seepa.gov Several studies have synthesized and evaluated phthalimide derivatives for their AChE inhibitory activity. mdpi.comsci-hub.seepa.govnih.govnih.gov

Research has shown that many synthesized phthalimide derivatives exhibit potent anti-AChE activity, often in the nanomolar concentration range. nih.gov For example, certain novel phthalimide derivatives related to benzylpiperazine have demonstrated significant inhibition of AChE. nih.gov Similarly, N-benzyl-substituted biaryl phthalimide derivatives have been synthesized and shown to have superior activity against AChE. nih.gov One such compound, with a trifluoromethyl moiety, emerged as a particularly potent inhibitor of both AChE and butyrylcholinesterase (BuChE). nih.gov

Molecular docking studies have been instrumental in understanding the binding modes of these phthalimide derivatives to the AChE enzyme, providing insights that align with kinetic study results. nih.gov These findings suggest that phthalimide-based compounds are promising candidates for the development of new AChE inhibitors. sci-hub.seepa.govnih.gov

Endocrine and Growth Regulatory Activities

Beyond enzyme inhibition, N-arylphthalamic acids, including the N-(p-fluorophenyl)- derivative, exhibit significant effects on plant growth and development. These compounds are known to interact with plant hormonal pathways, particularly those related to auxin.

Polar Auxin Transport Inhibition and Phytotropin Activity

Phthalamic acid, N-(p-fluorophenyl)- and its analogs are recognized for their ability to disrupt the directional flow of auxin in plants, a process known as polar auxin transport. nih.govmedchemexpress.comnih.gov This inhibition is a key aspect of their phytotropin activity, which refers to their ability to influence plant growth and tropisms. nih.gov

N-1-naphthylphthalamic acid (NPA), a closely related compound, is a well-studied inhibitor of polar auxin transport. nih.govmedchemexpress.comnih.gov It is believed to act by binding to proteins involved in auxin transport, such as the PIN-FORMED (PIN) proteins. nih.gov This binding disrupts the normal distribution of auxin within the plant, leading to various developmental effects, including altered leaf initiation and formation. nih.govmedchemexpress.com The binding sites for these compounds on plant cell membranes are considered potential receptors for their phytotropic action. nih.gov

Modulation of Fruit Set and Maturation Processes in Plants

The application of N-arylphthalamic acids has been shown to influence the processes of fruit set and maturation in various plant species. researchgate.netishs.orgresearchgate.net These compounds can modulate the development of fruits, potentially leading to increased yield.